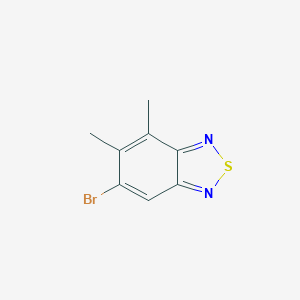

6-溴-4,5-二甲基-2,1,3-苯并噻二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“6-Bromo-4,5-dimethyl-2,1,3-benzothiadiazole” is a chemical compound with the CAS RN®: 175204-24-7 . It is used for testing and research purposes .

Synthesis Analysis

2,1,3-Benzothiadiazole (BTD) is an important nucleus used in the chemistry of photoluminescent compounds and applicable for light technology . The understanding of its properties and reactions is fundamental for the design and application of these derivatives in molecular organic electronic devices and for other technologies .Molecular Structure Analysis

The molecular structure of “6-Bromo-4,5-dimethyl-2,1,3-benzothiadiazole” can be found in various databases like PubChem .Chemical Reactions Analysis

The understanding of its properties and reactions is fundamental for the design and application of these derivatives in molecular organic electronic devices and for other technologies .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Bromo-4,5-dimethyl-2,1,3-benzothiadiazole” can be found in databases like PubChem .科学研究应用

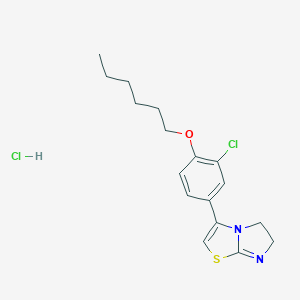

Building Block for Light-Emitting Diodes (LEDs)

“6-Bromo-4,5-dimethyl-2,1,3-benzothiadiazole” is used as a building block or monomer for the synthesis of light-emitting diodes . LEDs are used in a wide range of applications, from lighting to displays, and the use of this compound can enhance their performance.

Conducting Polymers for Organic Electronics

This compound is also used in the synthesis of conducting polymers for organic electronics . Organic electronics are a field of materials science concerning the design, synthesis, characterization, and application of organic polymers that show desirable electronic properties such as conductivity.

High Power Conversion Efficiency (PCE) Organic Solar Cells

The compound is used as a monomer for the synthesis of polymers for high power conversion efficiency (PCE) organic solar cells . These solar cells are a type of photovoltaic that uses organic electronics—a branch of electronics that deals with conductive organic polymers or small organic molecules—for light absorption and charge transport.

High Mobility Organic Field-Effect Transistors (OFETs)

It is also used in the synthesis of polymers for high mobility organic field-effect transistors (OFETs) . OFETs are a type of field-effect transistor using an organic semiconductor in its channel. OFETs can be prepared either by vacuum evaporation of small molecules, by solution-casting of polymers or small molecules, or by mechanical transfer of a peeled single-crystalline organic layer onto a substrate.

Electronic Structure Analysis

The compound is used in the study of electronic structure and electron delocalization . This involves the use of X-ray analysis and ab initio calculations using the electron density of delocalized bonds (EDDB) and the gauge-including magnetically induced currents (GIMIC) methods .

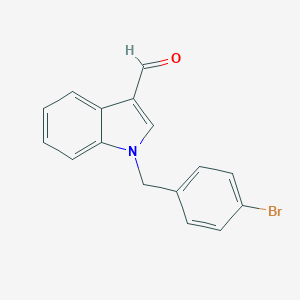

Direct Arylation Reactions

“6-Bromo-4,5-dimethyl-2,1,3-benzothiadiazole” is used in palladium-catalyzed C-H direct arylation reactions . This is a type of reaction where a carbon–hydrogen bond of an aromatic compound is replaced by a carbon–element bond by means of a transition-metal catalyst.

Aromatic Nucleophilic and Cross-Coupling Reactions

This compound is also used in C-Br aromatic nucleophilic and cross-coupling reactions . These reactions are fundamental transformations in organic chemistry, and this compound can help facilitate these reactions.

Pharmaceutical Testing

Finally, “6-Bromo-4,5-dimethyl-2,1,3-benzothiadiazole” is used for pharmaceutical testing . It serves as a high-quality reference standard for accurate results in pharmaceutical testing.

安全和危害

作用机制

Target of Action

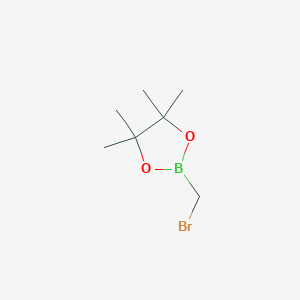

Similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , suggesting that its target could be related to this process.

Mode of Action

The mode of action of 6-Bromo-4,5-dimethyl-2,1,3-benzothiadiazole is likely related to its role in SM cross-coupling reactions . In these reactions, the compound may participate in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

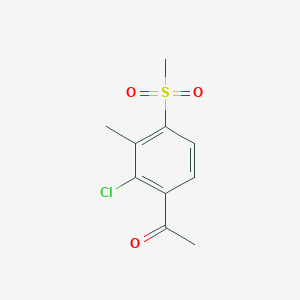

Biochemical Pathways

It’s worth noting that similar compounds have been used to lower the band gap of semiconducting materials , suggesting that it may influence electron transfer pathways.

Result of Action

Similar compounds have been used to introduce better electron affinity and further lower the band gap of semiconducting materials , suggesting that it may have similar effects.

Action Environment

It’s worth noting that the success of sm cross-coupling reactions, in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

属性

IUPAC Name |

6-bromo-4,5-dimethyl-2,1,3-benzothiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2S/c1-4-5(2)8-7(3-6(4)9)10-12-11-8/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQBGCGYACPACL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=NSN=C2C=C1Br)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381766 |

Source

|

| Record name | 6-bromo-4,5-dimethyl-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175204-24-7 |

Source

|

| Record name | 6-bromo-4,5-dimethyl-2,1,3-benzothiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[7-dimethylazaniumylidene-1-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]-9-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]nonan-3-ylidene]-dimethylazanium;tetraiodide](/img/structure/B61997.png)